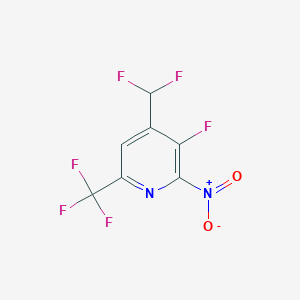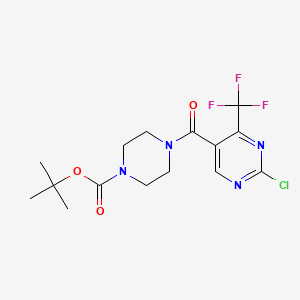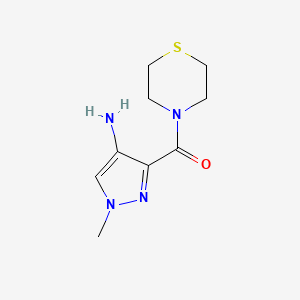
(4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone is a synthetic compound that features a pyrazole ring substituted with an amino group and a thiomorpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone typically involves the reaction of 4-amino-1-methylpyrazole with thiomorpholine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane and may require the presence of a base like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiomorpholine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the pyrazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-methylpyrazole: A precursor in the synthesis of (4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone.
Thiomorpholine derivatives:
Uniqueness
This compound is unique due to its combination of a pyrazole ring and a thiomorpholine moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H14N4OS |
|---|---|
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
(4-amino-1-methylpyrazol-3-yl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C9H14N4OS/c1-12-6-7(10)8(11-12)9(14)13-2-4-15-5-3-13/h6H,2-5,10H2,1H3 |
InChI-Schlüssel |
ZIAJATLUABPKST-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)C(=O)N2CCSCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-Aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11785159.png)
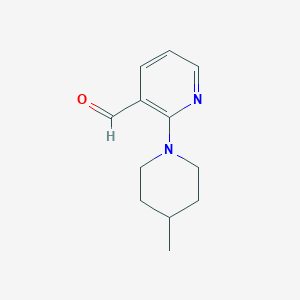
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole](/img/structure/B11785191.png)


![2-Amino-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11785211.png)
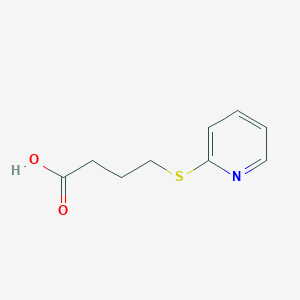


![Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate](/img/structure/B11785234.png)
![Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11785235.png)
![(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine](/img/structure/B11785243.png)
